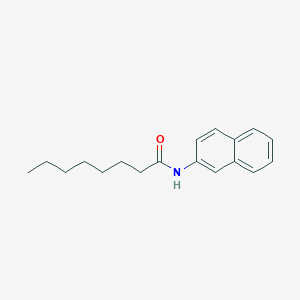

N-(2-naphthyl)octanamide

Description

N-(2-naphthyl)octanamide is an amide derivative featuring a naphthalene ring substituted at the 2-position with an octanamide group. It is synthesized via the reduction of N-acetylheptafluoro-2-naphthylamine using zinc in aqueous ammonia, a method that enables access to partially fluorinated naphthylamines and acetamides that are otherwise challenging to produce . This compound is of interest in medicinal and materials chemistry due to its aromatic backbone and lipophilic side chain, which influence its interactions with biological targets and solubility profiles.

Properties

Molecular Formula |

C18H23NO |

|---|---|

Molecular Weight |

269.4 g/mol |

IUPAC Name |

N-naphthalen-2-yloctanamide |

InChI |

InChI=1S/C18H23NO/c1-2-3-4-5-6-11-18(20)19-17-13-12-15-9-7-8-10-16(15)14-17/h7-10,12-14H,2-6,11H2,1H3,(H,19,20) |

InChI Key |

RGNQBGVWAMCHNL-UHFFFAOYSA-N |

SMILES |

CCCCCCCC(=O)NC1=CC2=CC=CC=C2C=C1 |

Canonical SMILES |

CCCCCCCC(=O)NC1=CC2=CC=CC=C2C=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aromatic Octanamide Derivatives

ZX-J-19j [N-(2,3-diphenylquinoxalin-6-yl)octanamide]

- Structural Differences: ZX-J-19j replaces the naphthyl group with a 2,3-diphenylquinoxaline moiety, introducing additional aromatic rings and nitrogen atoms.

- Functional Role : Patented as a cyclophilin PPIase inhibitor, ZX-J-19j demonstrates specificity for protein-protein interaction modulation, unlike N-(2-naphthyl)octanamide, which lacks reported enzyme inhibition activity .

- Physicochemical Properties: The quinoxaline group likely increases polarity compared to the naphthalene system, altering LogD (predicted higher for this compound due to fewer heteroatoms).

N-(4-amino-2-methylphenyl)octanamide

- Structural Differences: Substitutes the naphthyl group with a 4-amino-2-methylphenyl ring.

- Key Properties: Acid pKa: 16.24 (calculated) LogD (pH 5.5): Higher lipophilicity than this compound due to the smaller aromatic system and methyl/amino substituents.

- Applications: The amino group enables hydrogen bonding, making it suitable for drug candidates targeting receptors requiring polar interactions.

Table 1: Comparison of Aromatic Octanamides

| Compound | Aromatic Group | Key Functional Groups | LogD (Estimated) | Biological Activity |

|---|---|---|---|---|

| This compound | Naphthalene | Octanamide | ~3.5* | Unknown |

| ZX-J-19j | 2,3-Diphenylquinoxaline | Octanamide | ~2.8* | Cyclophilin PPIase inhibition |

| N-(4-amino-2-methylphenyl) | 4-Amino-2-methylphenyl | Octanamide, -NH2 | ~2.0 | Potential drug intermediate |

*Estimated based on structural analogs.

Dimeric Octanamides

N,N’-((1,4-phenylenebis(azanediyl))bis(2-oxoethane-2,1-diyl))bis(N-(2,6-diaminohexyl)octanamide)

Substituent Variants: Hydroxy vs. Naphthyl

N-Hydroxyoctanamide

- Structural Difference : Replaces the naphthyl group with a hydroxylamine (-NHOH) moiety.

- Safety Profile : Requires stringent handling (protective gloves, respiratory equipment) due to higher reactivity and toxicity compared to this compound .

- Applications : Likely serves as a reactive intermediate in organic synthesis, whereas the naphthyl derivative is more stable for material science applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.